

adipic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to **Adipic Acid** for Researchers and Drug Development Professionals

Introduction

Adipic acid, systematically named hexanedioic acid, is a dicarboxylic acid of significant industrial and research interest.[1][2][3] With the chemical formula C₆H₁₀O₄, it exists as a white crystalline solid under standard conditions.[1][3][4] While its primary application is in the polymer industry as a monomer for the production of nylon-6,6, its unique properties have led to its use in various other sectors, including pharmaceuticals and food production.[1][5][6][7] This guide provides a comprehensive overview of adipic acid, focusing on its chemical and physical properties, synthesis methodologies, and applications relevant to research and drug development.

Core Chemical Information

Adipic acid is an alpha,omega-dicarboxylic acid, meaning it has a carboxylic acid group at both ends of its aliphatic chain.[8] This structure is key to its utility in polymerization and as a cross-linking agent.

Identifier	Value	Reference	
CAS Number	124-04-9	[1][9][10]	
Molecular Formula	C ₆ H ₁₀ O ₄	[1][9][10]	
Molecular Weight	146.14 g/mol	[1][9][11]	
IUPAC Name	Hexanedioic acid	[3]	
Synonyms	1,4-Butanedicarboxylic acid, Hexane-1,6-dioic acid	[3][10]	
SMILES	C(CCC(=O)O)CC(=O)O	[3][10]	
InChI	InChI=1S/C6H10O4/c7-5(8)3- 1-2-4-6(9)10/h1-4H2,(H,7,8) (H,9,10)	[3][10]	

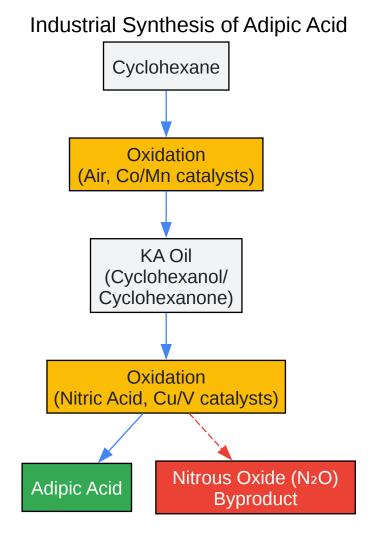
Physicochemical Properties

The physical and chemical properties of **adipic acid** are well-characterized, making it a reliable component in various formulations.

Property	Value	Reference
Appearance	White crystalline powder/solid	[1][3][4]
Odor	Odorless	[2][4]
Melting Point	151-154 °C	[1][11]
Boiling Point	265 °C (at 100 mmHg)	[1][11]
Density	1.360 g/cm ³	[3]
рКа1	4.41	[3]
рКа2	5.41	[3]
Aqueous pH	2.7 (in solution)	[2]
Autoignition Temperature	422 °C	[3]

Solubility Profile

Solvent	Solubility	Temperature (°C)	Reference
Water	14 g/L	10	[3]
Water	24 g/L	25	[3][11]
Water	1600 g/L	100	[3]
Ethanol	Very soluble	-	[2][3]
Methanol	Very soluble	-	[2][3]
Acetone	Soluble	-	[2][3]
Cyclohexane	Slightly soluble	-	[2][3]


Synthesis of Adipic Acid

Adipic acid can be synthesized through various chemical and biological routes. The choice of method often depends on the desired scale, purity, and environmental considerations.

Industrial Synthesis Workflow

The predominant industrial synthesis of **adipic acid** involves the oxidation of a mixture of cyclohexanol and cyclohexanone, known as "ketone-alcohol" or KA oil, with nitric acid.[3][12] This process, while efficient, is known to produce nitrous oxide (N₂O), a potent greenhouse gas, as a byproduct.[3]

Click to download full resolution via product page

Caption: Industrial production of adipic acid via oxidation of cyclohexane.

Laboratory Synthesis Experimental Protocol

A common laboratory-scale synthesis involves the oxidative cleavage of cyclohexene using an oxidizing agent like potassium permanganate or hydrogen peroxide.[12][13]

Objective: To synthesize **adipic acid** from cyclohexene.

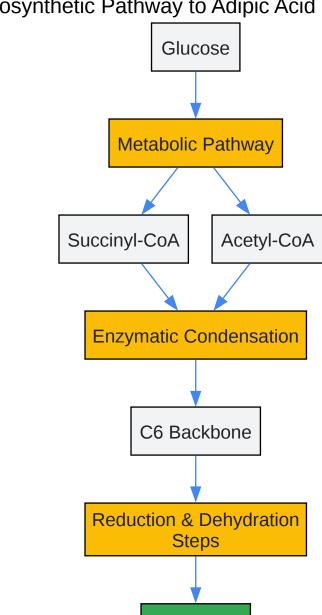
Materials:

250 mL Erlenmeyer flask

- Cyclohexene (2 mL)
- Potassium permanganate (KMnO₄) (8.4 g)
- Water (50 mL)
- Concentrated Hydrochloric Acid (HCl)
- Sodium bisulfite (NaHSO₃) solution
- Steam bath
- Ice-water bath
- Vacuum filtration apparatus (e.g., Hirsch funnel)
- Filter paper
- Melting point apparatus

Methodology:

- Combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate in a 250 mL Erlenmeyer flask.[14]
- Loosely stopper the flask and swirl vigorously for 5 minutes. The reaction is exothermic, and the flask should become warm.[14] Maintain the temperature between 35-40 °C for 20 minutes, using an ice bath for cooling if necessary.[14]
- Heat the mixture on a steam bath for 15 minutes, continuing to swirl at intervals.[14]
- Test for the presence of unreacted permanganate by placing a drop of the reaction mixture on filter paper. A purple ring indicates excess permanganate.[14] If present, add small portions of methanol and heat until the purple color disappears.[14]
- Filter the hot mixture by vacuum filtration to remove the manganese dioxide (MnO₂) byproduct.



- Reduce the volume of the filtrate by heating until it is approximately 25 mL.
- Acidify the solution with concentrated HCl until it is acidic to litmus paper, then add an additional 3 mL of acid.[14]
- Cool the beaker in an ice bath for 5-10 minutes to induce crystallization of adipic acid.[14]
- Collect the crude **adipic acid** crystals by vacuum filtration.[14]
- Recrystallize the product from a minimal amount of boiling water (approximately 5 mL).[14]
- Cool the recrystallized solution to room temperature and then in an ice-water bath for 10 minutes.[14]
- Collect the purified crystals by vacuum filtration, dry them, and determine the melting point and yield.[14] The expected melting point is around 152 °C.[15]

Green Synthesis Pathways

To mitigate the environmental impact of traditional methods, greener synthesis routes are actively being researched. These methods often utilize less hazardous reagents and produce fewer harmful byproducts. One such approach involves the direct oxidation of cyclohexene with 30% hydrogen peroxide (H₂O₂).[16][17][18] Another innovative approach is the biosynthesis of **adipic acid** from renewable feedstocks like glucose using metabolically engineered microorganisms.[19][20]

Biosynthetic Pathway to Adipic Acid in E. coli

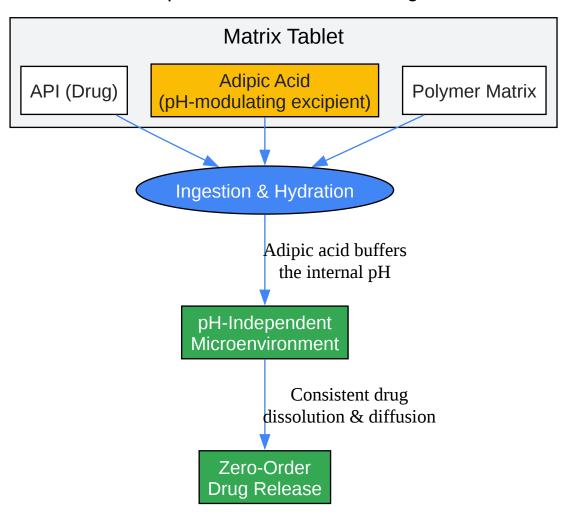
Click to download full resolution via product page

Adipic Acid

Caption: A simplified biosynthetic route to adipic acid from glucose.[21]

Applications in Drug Development and Research

While the bulk of adipic acid is used for nylon production, it has found important niches in the pharmaceutical industry, primarily due to its low toxicity and functional properties as a



dicarboxylic acid.[5][6][22]

Role in Controlled-Release Formulations

Adipic acid is used as an excipient in matrix tablets to achieve pH-independent, controlled release of both weakly acidic and basic drugs.[6][12][16][19] It can also be incorporated into polymeric coatings of drug delivery systems to modulate the internal pH, leading to a zero-order release profile.[12][16] This allows for a more consistent and sustained release of the active pharmaceutical ingredient (API).[5][7]

Role of Adipic Acid in Controlled Drug Release

Click to download full resolution via product page

Caption: Mechanism of adipic acid in pH-independent drug delivery systems.

Other Pharmaceutical Applications

- Buffering Agent: Used in various formulations, including intravenous and intramuscular injections, to maintain a stable pH.[16]
- Acidulant: In some antacid tablets, it provides a tart flavor.[6][12]
- Pore-forming Agent: It can improve the disintegration of enteric coatings (like shellac) at intestinal pH without compromising protection in acidic stomach environments.[12][16]

Safety and Handling

Adipic acid is generally considered to be of low toxicity. However, like most carboxylic acids, it can be a mild skin irritant.[3] The pure form is moderately toxic by some routes of administration and can be a severe eye irritant.[16]

Toxicity Metric	Species	Value	Reference
LD50 (oral)	Rat	3600 mg/kg	[3]
LD50 (oral)	Mouse	1.9 g/kg	[16]
LD50 (intraperitoneal)	Rat	0.28 g/kg	[16]

Standard laboratory safety precautions, including the use of safety glasses and gloves, should be followed when handling **adipic acid**. It should be stored in a cool, dry place away from strong oxidizing agents.[16]

Conclusion

Adipic acid is a versatile and economically important dicarboxylic acid.[1][10] Its well-defined chemical and physical properties have established it as a critical component in the polymer industry. For researchers and drug development professionals, its utility as a pharmaceutical excipient for creating advanced controlled-release drug delivery systems is of particular significance.[5][12][22] As research continues, particularly in the area of green synthesis and biosynthesis, the applications and sustainability of adipic acid production are poised for further advancement.[20][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Adipic acid | 124-04-9 [chemicalbook.com]
- 2. High-purity adipic acid for industrial manufacturing processes [penpet.com]
- 3. Adipic acid Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. Exploring the Applications of Adipic Acid: Versatility Across Industries [chembroad.com]
- 6. Adipic Acid: Uses & Hazards | Study.com [study.com]
- 7. Application of Adipic Acid in Various Industries [chembroad.com]
- 8. Adipic Acid | C6H10O4 | CID 196 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. CAS 124-04-9: Adipic acid | CymitQuimica [cymitquimica.com]
- 11. 己二酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Adipic acid: Uses and Synthesis Chemicalbook [chemicalbook.com]
- 13. study.com [study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Adipic Acid CD Formulation [formulationbio.com]
- 17. researchgate.net [researchgate.net]
- 18. A green method of adipic acid synthesis: organic solvent- and halide-free oxidation of cycloalkanones with 30% hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 21. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the Chemical Formula and uses of adipic acid? [amizaraspecialitychemicals.co.in]
- 23. Biosynthesis of adipic acid in metabolically engineered Saccharomyces cerevisiae -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [adipic acid CAS number and molecular formula].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1664381#adipic-acid-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com